Cas no 1261516-91-9 (2-chloro-5-iodobenzene-1-sulfonyl chloride)

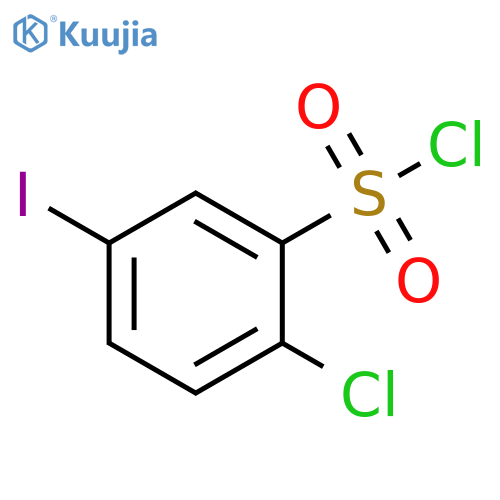

1261516-91-9 structure

商品名:2-chloro-5-iodobenzene-1-sulfonyl chloride

CAS番号:1261516-91-9

MF:C6H3Cl2IO2S

メガワット:336.962291002274

MDL:MFCD18393337

CID:5558503

PubChem ID:79018309

2-chloro-5-iodobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-iodobenzene-1-sulfonyl chloride

- Benzenesulfonyl chloride, 2-chloro-5-iodo-

-

- MDL: MFCD18393337

- インチ: 1S/C6H3Cl2IO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H

- InChIKey: GAMMHWNHCAXPSM-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(I)=CC=C1Cl

じっけんとくせい

- 密度みつど: 2.104±0.06 g/cm3(Predicted)

- ふってん: 370.3±32.0 °C(Predicted)

2-chloro-5-iodobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216632-0.5g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 0.5g |

$824.0 | 2023-09-16 | |

| Enamine | EN300-216632-2.5g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 2.5g |

$2071.0 | 2023-09-16 | |

| 1PlusChem | 1P01BCLE-250mg |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 250mg |

$710.00 | 2023-12-25 | |

| Enamine | EN300-216632-10g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 10g |

$4545.0 | 2023-09-16 | |

| 1PlusChem | 1P01BCLE-500mg |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 500mg |

$1081.00 | 2023-12-25 | |

| 1PlusChem | 1P01BCLE-5g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 5g |

$3851.00 | 2023-12-25 | |

| 1PlusChem | 1P01BCLE-50mg |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 50mg |

$354.00 | 2023-12-25 | |

| 1PlusChem | 1P01BCLE-1g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 1g |

$1369.00 | 2023-12-25 | |

| 1PlusChem | 1P01BCLE-2.5g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 2.5g |

$2622.00 | 2023-12-25 | |

| Enamine | EN300-216632-5.0g |

2-chloro-5-iodobenzene-1-sulfonyl chloride |

1261516-91-9 | 95% | 5g |

$3065.0 | 2023-05-26 |

2-chloro-5-iodobenzene-1-sulfonyl chloride 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1261516-91-9 (2-chloro-5-iodobenzene-1-sulfonyl chloride) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量